molecular formula C20H42 B1625550 2,2,4,4,6,6,8,8,10-Nonamethylundecane CAS No. 93685-79-1

2,2,4,4,6,6,8,8,10-Nonamethylundecane

Cat. No.: B1625550
CAS No.: 93685-79-1
M. Wt: 282.5 g/mol
InChI Key: MOWVRCDVYIYPIH-UHFFFAOYSA-N
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Description

2,2,4,4,6,6,8,8,10-Nonamethylundecane is a highly branched alkane with the molecular formula C20H42. It is known for its unique structure, which includes multiple methyl groups attached to an undecane backbone. This compound is often used as a reference material in various scientific studies due to its well-defined chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8,8,10-Nonamethylundecane typically involves the alkylation of smaller alkanes with methyl groups. One common method is the catalytic hydrogenation of polyisobutylene fractions, which results in the formation of highly branched alkanes . The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as platinum or palladium.

Industrial Production Methods

In industrial settings, this compound is produced through the hydrogenation of polymerized isobutylene. This process involves the use of large-scale reactors and specialized catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8,8,10-Nonamethylundecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. These reactions can include halogenation, where halogens such as chlorine or bromine replace hydrogen atoms on the alkane chain .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) for catalyzing substitution reactions. The reaction conditions typically involve moderate temperatures and the presence of a solvent to facilitate the reaction .

Major Products

The major products formed from the reactions of this compound include halogenated derivatives, which can be further used in various chemical processes and applications .

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8,8,10-Nonamethylundecane is primarily related to its hydrophobic nature. In biological systems, it interacts with cell membranes, affecting their fluidity and permeability. This can influence various cellular processes, including nutrient uptake and waste excretion . The compound’s molecular targets include lipid bilayers and membrane proteins, which it can modulate through hydrophobic interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,4,4,6,6,8,8,10-nonamethylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h16H,12-15H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWVRCDVYIYPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CC(C)(C)CC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553288
Record name 2,2,4,4,6,6,8,8,10-Nonamethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109485-62-3, 93685-79-1
Record name 2,2,4,4,6,6,8,8,10-Nonamethylundecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109485623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocarbons, C4, 1,3-butadiene-free, polymd., pentaisobutylene fraction, hydrogenated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,4,4,6,6,8,8,10-Nonamethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoeicosane (Hydrocarbons, C4, 1,3-butadiene-free, polymd., pentaisobutylene fraction, hydrogenated)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.088.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2,4,4,6,6,8,8,10-NONAMETHYLUNDECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2BS5JY54M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4,6,6,8,8,10-Nonamethylundecane
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2,2,4,4,6,6,8,8,10-Nonamethylundecane
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2,2,4,4,6,6,8,8,10-Nonamethylundecane
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2,2,4,4,6,6,8,8,10-Nonamethylundecane
Reactant of Route 5
2,2,4,4,6,6,8,8,10-Nonamethylundecane
Reactant of Route 6
Reactant of Route 6
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